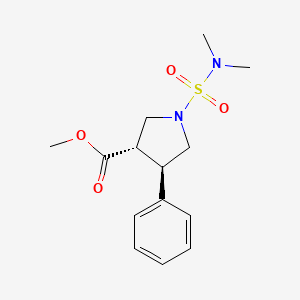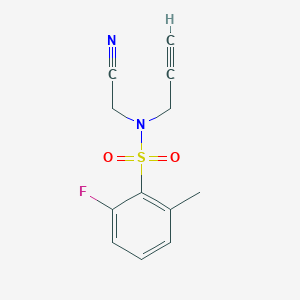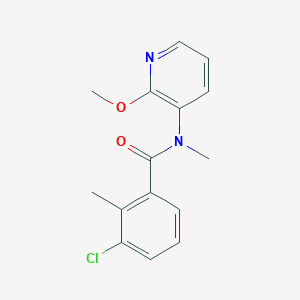
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide, also known as MTX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTX-1 is a thiazole derivative that exhibits promising biological activities, including antitumor, antibacterial, and antiviral properties.
科学研究应用
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide is its antitumor activity. Studies have shown that N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been shown to exhibit antibacterial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
作用机制
The mechanism of action of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide in lab experiments is its potent biological activities, which make it a valuable tool for studying various biological processes. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits low toxicity towards normal cells, making it a safer alternative to other compounds that may exhibit higher toxicity. However, one of the limitations of using N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several potential future directions for the research and development of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide and its potential therapeutic applications. Finally, the development of new derivatives of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide may lead to the discovery of compounds with even more potent biological activities.
合成方法
The synthesis of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 8-aminoquinoline with thioacetic acid to form 8-(methylthio)quinoline. The second step involves the reaction of 8-(methylthio)quinoline with methyl isothiocyanate to form N-methyl-8-(methylthio)quinoline-4-carboxamide. Finally, the N-methyl-8-(methylthio)quinoline-4-carboxamide is reacted with sodium hydride and carbon disulfide to form N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide.
属性
IUPAC Name |
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-17(14(18)11-8-19-9-16-11)12-6-2-4-10-5-3-7-15-13(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLPQCTYDSZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1N=CC=C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)
![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)
